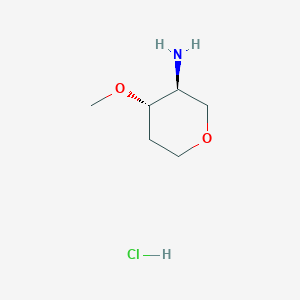![molecular formula C11H11NO5 B11782972 5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11782972.png)
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole is a chemical compound belonging to the benzodioxole family Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole typically involves the nitration of a benzodioxole precursor followed by the introduction of the cyclopropylmethoxy group. One common method starts with the nitration of 1,3-benzodioxole to form 5-nitro-1,3-benzodioxole. This intermediate is then reacted with cyclopropylmethanol in the presence of a base, such as potassium carbonate, to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, reacting with halides in the presence of a base can lead to the formation of different ether derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Reduction: 5-(Cyclopropylmethoxy)-6-aminobenzo[d][1,3]dioxole.
Substitution: Various ether derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer and antioxidant agents.
Biological Studies: Its derivatives are evaluated for their cytotoxic activity against various cancer cell lines, including cervical, colorectal, and liver cancer cells.
Industrial Applications: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclopropylmethoxy)-4-fluorobenzo[d][1,3]dioxole
- 5-(Cyclopropylmethoxy)benzo[d][1,3]dioxole
Uniqueness
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole is unique due to the presence of both the nitro and cyclopropylmethoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, the nitro group enhances its potential as a precursor for further functionalization, while the cyclopropylmethoxy group contributes to its stability and lipophilicity .
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
5-(cyclopropylmethoxy)-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C11H11NO5/c13-12(14)8-3-10-11(17-6-16-10)4-9(8)15-5-7-1-2-7/h3-4,7H,1-2,5-6H2 |
InChI Key |
BMHUSBLCDMTDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782943.png)
![(2-(3-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782947.png)


![2-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid](/img/structure/B11782974.png)
